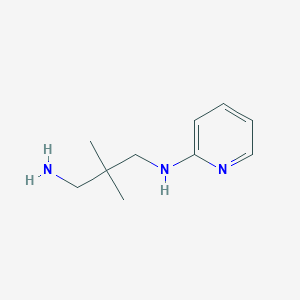
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is an organic compound with a complex structure that includes both an amino group and a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine typically involves multiple steps. One common method starts with hydroxymethyl trimethylacetic acid, which undergoes esterification, protection, and ammonolysis to yield the desired compound . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and cost-effectiveness. One industrial method uses cyanoacetamide as a starting material, which is alkylated, catalytically hydrogenated, or reduced to produce this compound . This method avoids the use of toxic reagents and simplifies the purification process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the substituents introduced.
科学的研究の応用
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions and coordinate with metal ions, affecting the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
3-Amino-2,2-dimethylpropionamide: This compound shares a similar structure but lacks the pyridyl group.
Aminomethyl propanol: Another similar compound with an amino group and a hydroxyl group instead of a pyridyl group.
Uniqueness
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of both an amino group and a pyridyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h3-6H,7-8,11H2,1-2H3,(H,12,13) |
InChIキー |
CNPJUQKNLJQSCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)CNC1=CC=CC=N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













